2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene is an organic compound characterized by a cyclopropyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of a naphthalene derivative with an ethoxy-substituted cyclopropane precursor under acidic or basic conditions. The reaction can be catalyzed by transition metals such as palladium or rhodium to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1R,2R)-2-Ethoxycyclopropyl)benzene
- 2-((1R,2R)-2-Ethoxycyclopropyl)anthracene
- 2-((1R,2R)-2-Ethoxycyclopropyl)phenanthrene
Uniqueness
2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclopropyl group provides rigidity and influences the compound’s reactivity and interaction with other molecules .
Eigenschaften
Molekularformel |
C15H16O |
---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-[(1R,2R)-2-ethoxycyclopropyl]naphthalene |
InChI |
InChI=1S/C15H16O/c1-2-16-15-10-14(15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14-15H,2,10H2,1H3/t14-,15-/m1/s1 |
InChI-Schlüssel |
ZXBWZRGGAMJRFP-HUUCEWRRSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@@H]1C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CCOC1CC1C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.